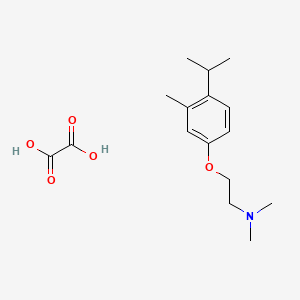amine oxalate](/img/structure/B4044691.png)
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate
Übersicht
Beschreibung
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C22H29NO5 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.20457303 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mercury Sensing in Water : A study by Nolan and Lippard (2007) discusses the synthesis and properties of a red-emitting sensor for detecting mercuric ion in water. This sensor employs a thioether-rich metal-binding unit and demonstrates Hg(II)-specific fluorescence response in complex solutions, indicating potential utility in environmental monitoring (Nolan & Lippard, 2007).
Synthesis of Oxalate-Bridged Complexes : Research by Ohba et al. (1993) details the synthesis of oxalate-bridged heterodinuclear Cr(III)M(II) complexes. These complexes have applications in the study of molecular structure and magnetism, contributing to our understanding of chemical interactions and properties (Ohba et al., 1993).
Oxidation of Hydrogen-Bonded Phenols : A study by Rhile and Mayer (2004) explores the oxidation of a hydrogen-bonded phenol, which is relevant to understanding proton-coupled electron transfer. This research has implications for chemical synthesis and the study of reaction mechanisms (Rhile & Mayer, 2004).
Antimicrobial Activities of Thiazoles : Wardkhan et al. (2008) investigate the synthesis of thiazoles and their fused derivatives, including their antimicrobial activities against various bacteria and fungi. This research is significant for the development of new antimicrobial agents (Wardkhan et al., 2008).
Chromatography of Phenolic Amines : Smith (1962) discusses the paper chromatography of urinary phenolic amines, which is important for understanding their behavior in biological systems and has implications in medical diagnostics (Smith, 1962).
Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) focus on the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids. This research is relevant in the field of carbohydrate chemistry and pharmaceutical applications (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).
Synthesis of New Classes of Deoxyaminosugars : Research by Ravindran et al. (2000) presents a new methodology for the synthesis of aminosugars, which are important in the development of therapeutics and have applications in biochemistry and molecular biology (Ravindran et al., 2000).
Eigenschaften
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-phenylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO.C2H2O4/c1-16(2)19-10-9-17(3)15-20(19)22-14-13-21-12-11-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-10,15-16,21H,11-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTLJZLJVXQJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNCCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B4044619.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044623.png)
![[2-(4-chloro-3-ethylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044627.png)

![methyl 4,5-dimethoxy-2-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B4044639.png)
![5-bromo-2-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl acetate](/img/structure/B4044653.png)
![2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4044659.png)
![{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4044667.png)
![4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine](/img/structure/B4044681.png)
![2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid](/img/structure/B4044687.png)
![N-(2-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]propanamide](/img/structure/B4044699.png)
![N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044709.png)

![1-(2,2-diphenylethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4044716.png)
